IDH1 Inhibitor 7-d2

LC-MS/MS Quantification Stable Isotope Labeling Bioanalytical Method Development

IDH1 Inhibitor 7-d2 (CAS 2135309-51-0) is the definitive +2 Da deuterated SIL-IS for LC-MS/MS quantitation of IDH1 Inhibitor 7. Unlabeled analog (CAS 2135309-56-5) cannot provide the isotopic discrimination required for MRM/SRM assays in complex matrices. The distinct CAS, InChIKey, and formula ensure GLP/GCP traceability. For PK/ADME studies demanding publication-grade precision, this isotopologue is essential.

Molecular Formula C22H24F3N7O
Molecular Weight 461.5 g/mol
Cat. No. B12403568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 7-d2
Molecular FormulaC22H24F3N7O
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC(C)C1CNC(=O)N1C2=NC(=NC=C2)NC(C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C22H24F3N7O/c1-13(2)18-10-27-21(33)32(18)19-8-9-26-20(30-19)29-14(3)17-11-31(12-28-17)16-6-4-15(5-7-16)22(23,24)25/h4-9,11-14,18H,10H2,1-3H3,(H,27,33)(H,26,29,30)/t14-,18+/m0/s1/i10D2
InChIKeyLVRDYDOHWFEBQG-RDMILJEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDH1 Inhibitor 7-d2 Procurement Guide: Deuterated Mutant IDH1 Probe for Quantitative Pharmacological Studies


IDH1 Inhibitor 7-d2 (CAS 2135309-51-0) is the deuterium-labeled isotopologue of IDH1 Inhibitor 7 (Mutant IDH1-IN-7; Compound 88) . Its molecular formula is C22H22D2F3N7O with a molecular weight of 461.48 g/mol—an increase of approximately 2.01 g/mol relative to the non-deuterated parent compound (C22H24F3N7O, 459.47 g/mol) . The compound incorporates two deuterium atoms at the 4,4-positions of the imidazolidin-2-one ring system, enabling its primary application as an internal standard or tracer in quantitative mass spectrometry workflows without altering the pharmacological target engagement profile of the parent inhibitor .

IDH1 Inhibitor 7-d2 vs. Unlabeled Parent: Why Interchangeability Is Not Supported


Non-deuterated IDH1 Inhibitor 7 (CAS 2135309-56-5) cannot substitute for IDH1 Inhibitor 7-d2 in any application requiring quantitative mass spectrometric discrimination between the administered probe and endogenous species. The +2 Da mass shift conferred by the 4,4-dideuteration pattern provides the essential analytical window for multiple reaction monitoring (MRM) and selected reaction monitoring (SRM) assays in LC-MS/MS workflows [1]. Furthermore, the unlabeled compound lacks the isotopologue-specific CAS registry (2135309-51-0 vs. 2135309-56-5) and distinct molecular formula required for publication-grade traceability [2]. Users selecting the non-deuterated analog for metabolic stability or pharmacokinetic studies must accept the absence of an isotopically differentiated internal standard capability—a limitation that directly compromises quantitative precision in complex biological matrices .

IDH1 Inhibitor 7-d2: Quantitative Differentiation Evidence vs. Comparators


Mass Spectrometry Internal Standard Capability: Deuterated vs. Non-Deuterated IDH1 Inhibitor 7

IDH1 Inhibitor 7-d2 possesses a +2.01 Da mass differential versus the non-deuterated parent (IDH1 Inhibitor 7), enabling unambiguous chromatographic co-elution with baseline mass resolution in tandem quadrupole MS detection . The molecular weight increases from 459.47 g/mol to 461.48 g/mol due to the replacement of two hydrogen atoms at the 4,4-positions of the imidazolidin-2-one ring with deuterium, producing a parent ion shift from m/z 460 to m/z 462 in positive-ion electrospray mode .

LC-MS/MS Quantification Stable Isotope Labeling Bioanalytical Method Development Pharmacokinetic Studies

Mutant IDH1 Selectivity Profile: IDH1 Inhibitor 7 vs. Wild-Type IDH1 and IDH2

IDH1 Inhibitor 7 (the parent compound of IDH1 Inhibitor 7-d2, also designated as Mutant IDH1-IN-7) demonstrates a selective inhibition profile against IDH1 R132H and R132C mutant enzymes while exhibiting minimal to no activity against wild-type IDH1 and IDH2 isoforms [1]. The compound shows IC50 = 0.26 μM (260 nM) for IDH1 R132H with a Kd of 2.1 μM, and IC50 = 1.1 μM for IDH1 R132C. No inhibitory effect is observed against wild-type IDH1, IDH2-wt, or IDH2 R140Q, with reported IC50 values exceeding 40 μM for these off-target isoforms [2].

Mutant IDH1 Inhibition Glioma Acute Myeloid Leukemia 2-Hydroxyglutarate

Cellular 2-Hydroxyglutarate (2-HG) Suppression: Functional Pharmacodynamic Activity

In cellular models expressing the IDH1 R132H mutation, IDH1 Inhibitor 7 (Mutant IDH1-IN-7) suppresses the production of the oncometabolite D-2-hydroxyglutarate (2-HG) with an EC50 of 0.55 μM in U87-MG R132H glioblastoma cells [1]. This functional inhibition of the mutant enzyme's neomorphic activity correlates with enzymatic IC50 values (R² = 0.73 for 2-HG production vs. enzymatic inhibition) reported across structurally related inhibitors [2].

Oncometabolite 2-Hydroxyglutarate Cellular Pharmacodynamics U87-MG

Chemical Identity Traceability: Distinct CAS Registry for Procurement Verification

IDH1 Inhibitor 7-d2 is registered under a unique CAS number (2135309-51-0) distinct from its non-deuterated parent (2135309-56-5) . This differentiation extends to molecular formula (C22H22D2F3N7O vs. C22H24F3N7O), InChIKey (LVRDYDOHWFEBQG-RDMILJEOSA-N vs. LVRDYDOHWFEBQG-KBXCAEBGSA-N), and PubChem CID (137440052 vs. 130469630), providing unambiguous chemical identity verification for procurement documentation and experimental reporting [1].

CAS Registry Quality Control Procurement Compliance Traceability

IDH1 Inhibitor 7-d2: Validated Research and Industrial Application Scenarios


LC-MS/MS Quantification of IDH1 Inhibitor 7 in Preclinical Pharmacokinetic Studies

IDH1 Inhibitor 7-d2 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for quantifying the unlabeled parent compound (IDH1 Inhibitor 7) in plasma, tissue homogenates, and cellular lysates via LC-MS/MS. The +2 Da mass differential (m/z 460 → m/z 462) enables complete baseline separation of isotopic clusters while maintaining identical chromatographic retention time and ionization efficiency [1]. This application is essential for generating accurate pharmacokinetic parameters (Cmax, AUC, t½, clearance) required for IND-enabling studies and peer-reviewed publication [2].

Metabolic Stability and In Vitro Metabolism Studies Requiring Isotopic Discrimination

In hepatic microsome or hepatocyte incubation studies, IDH1 Inhibitor 7-d2 enables the definitive distinction between parent compound loss due to metabolic turnover versus non-specific binding or analytical variability. The deuterium atoms at the 4,4-positions of the imidazolidin-2-one ring provide a metabolic labeling handle that may also alter the rate of oxidative metabolism at adjacent positions—a phenomenon that can be exploited to interrogate structure-metabolism relationships [1].

Mutant IDH1 Target Engagement and Selectivity Profiling in Glioma and AML Models

Based on the parent compound's demonstrated selectivity for IDH1 R132H (IC50 = 0.26 μM; Kd = 2.1 μM) and R132C (IC50 = 1.1 μM) over wild-type IDH1 and IDH2 isoforms (IC50 > 40 μM), IDH1 Inhibitor 7-d2 is positioned for use in studies requiring mutant-specific target engagement assessment [1]. The compound's cellular activity in suppressing the oncometabolite 2-hydroxyglutarate (EC50 = 0.55 μM in U87-MG R132H cells) provides a functional pharmacodynamic biomarker for validating inhibitor activity in IDH1-mutant cancer models [2].

GLP-Compliant Bioanalytical Method Validation and Regulatory Submission Support

For laboratories operating under GLP or GCP guidelines, IDH1 Inhibitor 7-d2 provides the traceable chemical identity required for method validation documentation. The distinct CAS number (2135309-51-0), unique InChIKey (LVRDYDOHWFEBQG-RDMILJEOSA-N), and deuterium-specific molecular formula (C22H22D2F3N7O) satisfy regulatory expectations for unambiguous compound identification in validation reports and study protocols [1].

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